
(2R,3R)-2,3,4-Tris(benzyloxy)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3,4-Tris(benzyloxy)butanal is a chiral organic compound that features three benzyloxy groups attached to a butanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3,4-Tris(benzyloxy)butanal typically involves the protection of hydroxyl groups followed by selective oxidation. One common method includes the use of benzyl chloride to protect the hydroxyl groups, followed by oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3,4-Tris(benzyloxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: (2R,3R)-2,3,4-Tris(benzyloxy)butanoic acid.
Reduction: (2R,3R)-2,3,4-Tris(benzyloxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3,4-Tris(benzyloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3,4-Tris(benzyloxy)butanal involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(Benzyloxy)-4-(pivaloyloxy)butanal
- 3-(Benzyloxy)propanal
- 4-Benzyloxy-1-butanol
Uniqueness
(2R,3R)-2,3,4-Tris(benzyloxy)butanal is unique due to its three benzyloxy groups, which provide distinct steric and electronic properties. This structural feature allows for selective reactions and interactions that are not possible with simpler analogs. The chiral centers also contribute to its stereochemical complexity, making it a valuable compound for asymmetric synthesis and chiral resolution studies.
Propiedades
Número CAS |
170641-13-1 |
|---|---|
Fórmula molecular |
C25H26O4 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3,4-tris(phenylmethoxy)butanal |
InChI |
InChI=1S/C25H26O4/c26-16-24(28-18-22-12-6-2-7-13-22)25(29-19-23-14-8-3-9-15-23)20-27-17-21-10-4-1-5-11-21/h1-16,24-25H,17-20H2/t24-,25+/m0/s1 |
Clave InChI |
ZAVIBFFNLYYQGK-LOSJGSFVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)
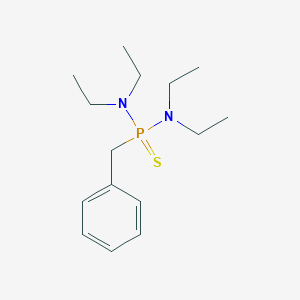
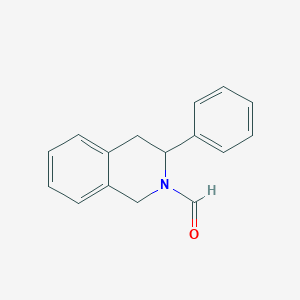
![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

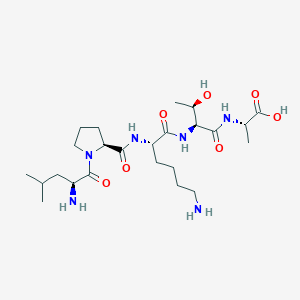
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
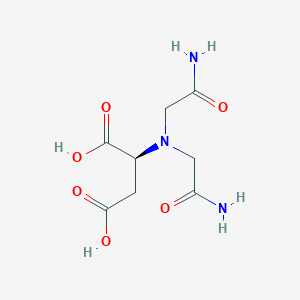
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)

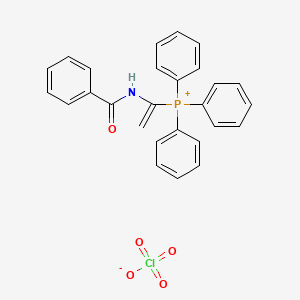
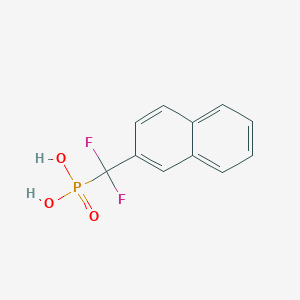

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
